ent-Moxifloxacin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ent-Moxifloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat various bacterial infections. It is particularly effective against respiratory infections, skin infections, and certain types of bacterial conjunctivitis. This compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-Moxifloxacin Hydrochloride involves multiple steps, starting from furo[3,4-b]pyridine-5,7-dione. The process includes the incorporation of deuterium at specific positions in the pyrrolo ring of moxifloxacin . The synthetic route typically involves:

Formation of the quinolone core: This is achieved through a series of cyclization reactions.

Introduction of the fluoro and methoxy groups: These groups are introduced via electrophilic aromatic substitution reactions.

Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions can occur at the quinolone core, affecting its antibacterial activity.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed:

Oxidation products: Hydroxylated derivatives.

Reduction products: Reduced quinolone derivatives.

Substitution products: Amino-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetics

- Absorption : Approximately 90% bioavailability when administered orally.

- Distribution : Well-distributed across various tissues including lungs and skin; penetrates the cerebrospinal fluid effectively.

- Metabolism : Undergoes minimal hepatic metabolism, primarily through glucuronidation.

- Elimination : Approximately 45-48% is excreted unchanged in urine .

FDA-Approved Uses

Ent-Moxifloxacin is approved for treating:

- Community-Acquired Pneumonia (CAP) : Effective against Streptococcus pneumoniae and Mycoplasma pneumoniae.

- Acute Bacterial Sinusitis .

- Chronic Obstructive Pulmonary Disease (COPD) exacerbations.

- Complicated Skin Infections : Including cellulitis and abscesses.

- Complicated Intra-Abdominal Infections .

- Plague Treatment : Including pneumonic and septicemic forms caused by Yersinia pestis .

Off-Label Uses

Ent-Moxifloxacin is also utilized off-label for:

- Tuberculosis (TB) : Particularly in multidrug-resistant cases, supported by guidelines from major health organizations .

- Uncomplicated Urinary Tract Infections : Especially when other antibiotics are ineffective.

- Sexually Transmitted Diseases : Such as gonorrhea when first-line treatments fail .

Efficacy in Community-Acquired Pneumonia

A clinical evaluation involving 91 patients with CAP demonstrated an effective treatment rate of 91.3% with ent-Moxifloxacin compared to 93.3% in control groups treated with alternative antibiotics. Adverse reactions were minimal, with the most common being mild rashes .

Use in Chronic Obstructive Pulmonary Disease

In patients with COPD exacerbations, ent-Moxifloxacin has shown significant efficacy in preventing bacterial infections that can worsen respiratory conditions. The drug’s broad-spectrum activity makes it a suitable choice in this demographic .

Comparative Effectiveness

A comparative analysis of ent-Moxifloxacin against other antibiotics like amoxicillin and clarithromycin revealed similar efficacy levels for treating CAP. Specifically, it was found that a regimen of 400 mg once daily was as effective as a 10-day course of cefuroxime at 250 mg twice daily .

Data Tables

| Application Area | Specific Indications | Efficacy Rate (%) |

|---|---|---|

| Respiratory Infections | CAP, AECB | 91.3 |

| Skin Infections | Complicated skin infections | Comparable |

| Tuberculosis | Multidrug-resistant TB | Supported by guidelines |

| Chronic Conditions | COPD exacerbations | Significant efficacy |

Mecanismo De Acción

ent-Moxifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to cell death .

Comparación Con Compuestos Similares

- Levofloxacin

- Ciprofloxacin

- Ofloxacin

- Gatifloxacin

Comparison:

- Levofloxacin : Similar broad-spectrum activity but differs in its pharmacokinetic profile.

- Ciprofloxacin : More effective against Gram-negative bacteria but less effective against Gram-positive bacteria compared to ent-Moxifloxacin Hydrochloride.

- Ofloxacin : Similar mechanism of action but with a different side effect profile.

- Gatifloxacin : Comparable antibacterial spectrum but associated with different adverse effects .

This compound stands out due to its enhanced activity against a wide range of bacteria and its relatively favorable side effect profile.

Actividad Biológica

ent-Moxifloxacin Hydrochloride, a derivative of the fluoroquinolone antibiotic moxifloxacin, exhibits significant biological activity against a range of bacterial pathogens. This compound is primarily utilized for its bactericidal properties, which stem from its ability to inhibit bacterial DNA replication through the interference with topoisomerases II and IV. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Moxifloxacin acts by binding to bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, moxifloxacin prevents the proper unwinding and separation of DNA strands, leading to bacterial cell death. Notably, moxifloxacin has a higher affinity for bacterial enzymes compared to mammalian counterparts, minimizing potential side effects in human cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Approximately 90% bioavailability when administered orally. Food does not significantly affect absorption.

- Distribution : Volume of distribution ranges from 1.7 to 2.7 L/kg.

- Protein Binding : About 50% bound to serum proteins.

- Metabolism : Primarily metabolized via glucuronide and sulfate conjugation; the cytochrome P450 system is not involved.

- Elimination : Approximately 45% excreted unchanged in urine and feces.

- Half-life : Ranges from 11.5 to 15.6 hours .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of moxifloxacin in treating various infections:

- Acute Bacterial Rhinosinusitis (ABS) :

- Community-Acquired Pneumonia :

- Bacterial Conjunctivitis :

Safety Profile

Moxifloxacin is generally well tolerated; however, it can cause adverse effects such as nausea, diarrhea, dizziness, and lightheadedness. Notably, it may prolong the QT interval on ECGs, which necessitates caution in certain patient populations . In clinical trials for ABS, adverse event rates were low (1.5%) with no serious adverse events reported .

Table: Summary of Clinical Findings

| Infection Type | Study Population | Cure Rate (%) | Time to Resolution (Days) | Adverse Events (%) |

|---|---|---|---|---|

| Acute Bacterial Rhinosinusitis | 578 patients | 89.4 | 4.8 | 1.5 |

| Community-Acquired Pneumonia | Various studies | Comparable | Varies | Varies |

| Bacterial Conjunctivitis | Various studies | 80-94 | Varies | Varies |

Resistance Mechanisms

Moxifloxacin is effective against many resistant strains due to its unique mechanism of action. Resistance typically arises through mutations in the target enzymes or through efflux mechanisms common in some Gram-negative bacteria like Pseudomonas aeruginosa. However, it remains effective against strains that have developed resistance to other fluoroquinolones .

Propiedades

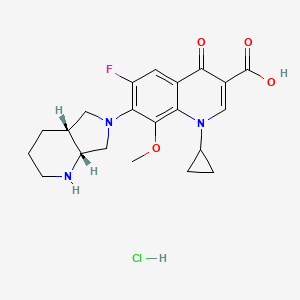

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-VAGBGMFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.